molecular formula C18H19N7O3 B2856374 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide CAS No. 1448060-62-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide

Cat. No.: B2856374
CAS No.: 1448060-62-5
M. Wt: 381.396
InChI Key: SLYLRJIVOFRHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide is a structurally complex molecule featuring a benzodioxin moiety, a triazolo-pyrimidine core, and an azetidine-carboxamide linker. The benzodioxin group is associated with metabolic stability, the triazolo-pyrimidine core may contribute to kinase inhibition or nucleotide analog activity, and the azetidine ring offers conformational rigidity compared to larger cyclic amines like pyrrolidine. Such features are common in compounds targeting central nervous system disorders, inflammation, or oncology pathways, as inferred from structurally related analogs in the literature .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-2-25-17-15(22-23-25)16(19-10-20-17)24-8-11(9-24)18(26)21-12-3-4-13-14(7-12)28-6-5-27-13/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYLRJIVOFRHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC5=C(C=C4)OCCO5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the benzo[d][1,4]dioxin and triazolopyrimidine rings, followed by their functionalization and coupling.

    Preparation of Benzo[d][1,4]dioxin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxin ring.

    Synthesis of Triazolopyrimidine: This involves the cyclization of suitable precursors, often using azide and alkyne coupling reactions under copper-catalyzed conditions.

    Coupling Reactions: The final step involves the coupling of the azetidine-3-carboxamide moiety with the previously synthesized cores using amide bond formation reactions, typically under peptide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been studied for its potential as an enzyme inhibitor. Research indicates that derivatives containing the benzodioxane moiety exhibit significant inhibitory activity against various enzymes. For instance, sulfonamides derived from benzodioxane have shown promising results in enzyme inhibition studies . The structural attributes of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide may enhance its binding affinity to target enzymes, making it a candidate for further exploration in therapeutic applications.

Enzyme Inhibition Studies

The compound has been linked to enzyme inhibitory activities which are critical in various biological processes. For example:

Enzyme Inhibitory Activity Reference
Cyclic nucleotide phosphodiesteraseModerate
Carbonic anhydraseSignificant
AcetylcholinesterasePotential

These findings suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting these enzymes.

Case Studies and Experimental Findings

Several experimental studies have evaluated the biological activities of compounds similar to this compound:

Case Study 1: Enzyme Inhibition

A recent study synthesized several derivatives and tested their inhibitory effects against specific enzymes involved in metabolic pathways. The results indicated that modifications to the benzodioxane structure significantly enhanced inhibitory potency against carbonic anhydrase and acetylcholinesterase .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of triazole derivatives in models of neurodegeneration. While direct studies on the target compound are scarce, related compounds demonstrated reduced neuronal cell death and improved cognitive function in animal models .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s triazolo-pyrimidine core distinguishes it from the pyrimido-benzimidazole in and the thiazole-pyrrolidine in . Triazolo-pyrimidines are known for adenosine receptor antagonism, whereas benzimidazoles often target proton pumps or DNA .

Substituent Effects :

  • The 3-ethyl group on the triazolo-pyrimidine in the target compound could enhance lipophilicity and membrane permeability compared to the 5-methyl-thiazole in , which might improve oral bioavailability.

Methodological Considerations for Similarity Assessment

Compound similarity evaluation relies on multiple metrics, as highlighted in :

  • Structural Similarity : Computed via Tanimoto coefficients or graph-based methods, focusing on shared substructures (e.g., benzodioxin or carboxamide).
  • Pharmacophore Overlap : Spatial alignment of functional groups (e.g., hydrogen bond acceptors in triazolo-pyrimidine vs. thiazole).
  • Bioactivity Profiles : Despite structural differences, compounds may share target affinities. For example, both triazolo-pyrimidines and benzimidazoles can inhibit kinases, but with varying selectivity .

Example of Property Comparison Challenges:

As shown in , critical micelle concentration (CMC) determination methods (spectrofluorometry vs. tensiometry) yield comparable results for quaternary ammonium compounds. Similarly, the target compound’s solubility or aggregation behavior might require multimodal analysis due to its mixed hydrophilic (carboxamide) and hydrophobic (benzodioxin) domains.

Implications for Drug Design

  • Triazolo-pyrimidine vs. Thiazole : The triazolo-pyrimidine’s planar structure may facilitate π-π stacking with aromatic residues in enzyme active sites, whereas the thiazole’s sulfur atom could mediate metal-binding interactions .
  • Azetidine vs.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide is a compound featuring a complex structure that combines elements from benzodioxin and triazolopyrimidine. This compound has garnered attention due to its potential biological activities, particularly in the realms of enzyme inhibition and anticancer properties.

Chemical Structure

The compound can be structurally represented as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its enzyme inhibitory potential and anticancer properties. The following sections detail the findings from various studies.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory activities of compounds containing the benzodioxin moiety. For instance:

  • Alpha-glucosidase Inhibition : Compounds derived from benzodioxin structures have shown significant inhibitory effects against alpha-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .
  • Acetylcholinesterase Inhibition : While some derivatives exhibit weak inhibition of acetylcholinesterase (AChE), the overall focus remains on their potential for T2DM treatment through effective alpha-glucosidase inhibition .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition Activity
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)Alpha-glucosidaseSignificant
Various Benzodioxin DerivativesAcetylcholinesteraseWeak

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. The triazole ring is known for its diverse pharmacological activities:

  • Mechanism of Action : Triazoles can inhibit various cancer cell lines through mechanisms such as interference with DNA synthesis and cellular signaling pathways related to tumor growth .
  • In vitro Studies : A study evaluating various triazole derivatives reported significant cytotoxicity against multiple cancer cell lines including leukemia and breast cancer cells. The inhibition rates ranged from 31.50% to 47.41% depending on the specific derivative tested .

Table 2: Anticancer Activity Data

Compound TypeCancer Cell LineInhibition Rate (%)
Triazole DerivativesCCRF-CEM (Leukemia)31.50
MDA-MB-231 (Breast)47.41

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Study on Enzyme Inhibition : A recent study synthesized several benzodioxane derivatives and tested their inhibitory effects against alpha-glucosidase and AChE. The findings indicated that while the primary compound demonstrated substantial inhibition against alpha-glucosidase, it was less effective against AChE .
  • Anticancer Efficacy Evaluation : Another research focused on triazole-based compounds showed promising results in inhibiting the growth of cancer cell lines such as SF-539 and U251. The study concluded that modifications to the triazole structure could enhance anticancer activity significantly .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?

  • Answer: The compound integrates three critical moieties:

  • 2,3-Dihydro-1,4-benzodioxin : Enhances metabolic stability and bioavailability by reducing oxidative degradation .
  • Triazolopyrimidine core : Known for kinase inhibition and nucleic acid mimicry, suggesting potential in cancer or antiviral research .
  • Azetidine-3-carboxamide : A conformationally restricted scaffold that improves target binding specificity .
  • These groups synergize to modulate biological targets like enzymes or receptors, as seen in structurally analogous compounds .

Q. What are the standard synthetic routes for this compound, and what analytical techniques validate its purity?

  • Answer: Synthesis typically involves:

  • Step 1 : Coupling of the triazolopyrimidine precursor with azetidine-3-carboxylic acid derivatives under Pd-catalyzed conditions .
  • Step 2 : Amidation with the benzodioxin moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Validation : HPLC for purity (>95%), 1H^1H/13C^{13}C-NMR for structural confirmation, and HRMS for molecular weight verification .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

  • Answer: Conduct accelerated stability studies :

  • pH-dependent stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : Store solid/liquid samples at 4°C, 25°C, and 40°C for 1–4 weeks; quantify decomposition products .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and compare to dark controls .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing by-product formation?

  • Answer:

  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. Pd(dppf)Cl2_2 for coupling efficiency .
  • Solvent optimization : Compare DMF, THF, and acetonitrile for reaction homogeneity and by-product profiles .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and side reactions .
  • By-product analysis : Isolate impurities via preparative TLC and characterize via LC-MS/NMR to refine protocols .

Q. What experimental strategies are recommended to resolve contradictions in biological activity data?

  • Answer:

  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase assays .
  • Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence polarization) with cellular viability (MTT assays) to confirm target engagement .
  • Structural analogs : Compare activity of derivatives to identify SAR trends and rule out off-target effects .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?

  • Answer:

  • Systematic substitutions : Modify the ethyl group on the triazolopyrimidine (e.g., isopropyl, cyclopropyl) to probe steric effects .
  • Bioisosteric replacements : Replace the benzodioxin with benzofuran or chromone moieties to assess π-π stacking contributions .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses and guide synthetic priorities .

Q. What methodologies are critical for elucidating the compound’s mechanism of action in complex biological systems?

  • Answer:

  • Target identification : Employ pull-down assays with biotinylated probes and streptavidin beads, followed by LC-MS/MS proteomics .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (Kd_d, kon_{on}/koff_{off}) .
  • Gene knockout models : CRISPR-Cas9-mediated deletion of putative targets in cell lines to confirm functional relevance .

Methodological Best Practices

Q. What spectroscopic techniques are essential for characterizing this compound, and how should they be interpreted?

  • Answer:

  • 1H^1H-NMR : Confirm integration ratios (e.g., benzodioxin aromatic protons vs. azetidine CH2_2 groups) .
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ at m/z calculated for C22_{22}H22_{22}N6_6O3_3) .
  • IR spectroscopy : Identify carbonyl stretches (1650–1750 cm1^{-1}) and triazole C-N vibrations (1500–1600 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Handle in a fume hood to avoid inhalation of fine powders .
  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis/oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.